7-propan-2-ylsulfanylheptanoic acid
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Overview
Description
It has the molecular formula C10H20O2S and a molecular weight of 204.33 g/mol. This compound is characterized by the presence of a heptanoic acid backbone with an isopropylthio group attached to the seventh carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of heptanoic acid with isopropylthiol in the presence of a suitable catalyst under controlled conditions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of heptanoic acid, 7-isopropylthio- may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-propan-2-ylsulfanylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isopropylthio group to an isopropyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropyl derivatives.
Substitution: Various substituted heptanoic acid derivatives.
Scientific Research Applications
7-propan-2-ylsulfanylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of heptanoic acid, 7-isopropylthio- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-propan-2-ylsulfanylheptanoic acid can be compared with other similar compounds, such as:
Heptanoic acid: The parent compound without the isopropylthio group.
Hexanoic acid: A shorter-chain analog.
Octanoic acid: A longer-chain analog.
Sulfur-containing derivatives: Compounds with similar sulfur-containing functional groups.
The uniqueness of heptanoic acid, 7-isopropylthio- lies in its specific structural features and the presence of the isopropylthio group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-propan-2-ylsulfanylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)13-8-6-4-3-5-7-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWKZYBIWDXGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144333 |
Source
|
Record name | Heptanoic acid, 7-isopropylthio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101913-77-3 |
Source
|
Record name | Heptanoic acid, 7-isopropylthio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101913773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 7-isopropylthio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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